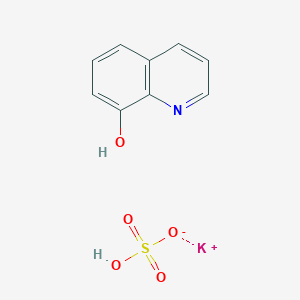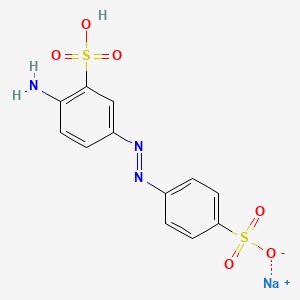
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate
描述
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is a water-soluble organic dye belonging to the class of azo dyes. . This compound is widely used in various applications due to its vibrant color and chemical properties.
作用机制
Target of Action
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, also known as Acid Yellow 9 monosodium salt, is an azo dye It has been used to study the influence of aromatic substitution patterns on azo dye degradability by streptomyces spp and the fungus phanerochaete chrysosporium .
Mode of Action
It is known that azo dyes can be degraded by certain microorganisms, such as streptomyces spp and the fungus phanerochaete chrysosporium . This degradation process involves the cleavage of the azo bond, resulting in the formation of aromatic amines .
Biochemical Pathways
The degradation of azo dyes by microorganisms is known to involve enzymatic reactions that lead to the cleavage of the azo bond .
Result of Action
The primary result of the action of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is its degradation by certain microorganisms, leading to the formation of aromatic amines . This degradation process is used to study the influence of aromatic substitution patterns on azo dye degradability .
Action Environment
The action of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is influenced by environmental factors such as the presence of certain microorganisms capable of degrading azo dyes . The efficacy and stability of the compound may also be affected by factors such as pH, temperature, and the presence of other substances in the environment.
生化分析
Biochemical Properties
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate plays a crucial role in biochemical reactions, particularly in the study of azo dye degradation. It interacts with various enzymes and microorganisms, including Streptomyces spp. and Phanerochaete chrysosporium , which are known to degrade azo dyes . The compound serves as a substrate for these enzymes, facilitating the breakdown of the azo bond and leading to the formation of simpler aromatic compounds. This interaction is essential for understanding the biodegradation pathways of azo dyes and their environmental impact.
Cellular Effects
The effects of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate on cellular processes are multifaceted. In bacterial cells, such as Pseudomonas fluorescens , the compound can be utilized as a sole source of carbon, nitrogen, and energy . This indicates that the compound can be metabolized by these cells, leading to changes in cellular metabolism and energy production. Additionally, the compound’s presence can influence cell signaling pathways and gene expression, particularly those related to stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate exerts its effects through various binding interactions and enzymatic processes. The compound’s azo bond is susceptible to reduction by azo reductases, leading to the formation of aromatic amines . These amines can further interact with other biomolecules, potentially leading to enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its interaction with cellular components, influencing gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of metabolic activity and stress responses. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects are important for determining safe exposure levels and understanding the potential risks associated with the compound’s use.
Metabolic Pathways
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is involved in several metabolic pathways, particularly those related to azo dye degradation. The compound interacts with enzymes such as azo reductases and monooxygenases , which facilitate its breakdown into simpler aromatic compounds . These metabolic pathways are essential for understanding the compound’s biodegradation and its impact on environmental and biological systems.
Transport and Distribution
Within cells and tissues, sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for understanding how the compound is taken up by cells and how it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its role in cellular processes and its potential impact on cellular health.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate typically involves the diazotization of 4-nitroaniline followed by coupling with 3,4-disulfonic acid . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same fundamental steps as laboratory synthesis but with enhanced control over reaction parameters such as temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions: Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted derivatives depending on the nature of the substituent introduced.
科学研究应用
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye degradation.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in textile dyeing and as a colorant in various products.
相似化合物的比较
Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate vs. Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate: Both compounds share similar structures but differ in their specific functional groups and applications.
Acid Yellow 9: Another azo dye with similar properties but different applications in the industry.
Uniqueness: Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its water solubility and vibrant color make it particularly valuable in various applications .
属性
IUPAC Name |
sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHTSZQIOQDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74543-21-8 | |
| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


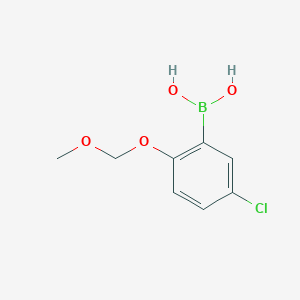
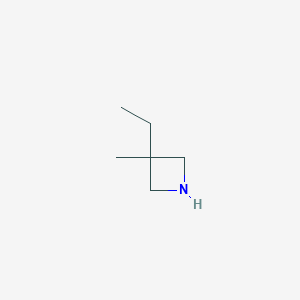
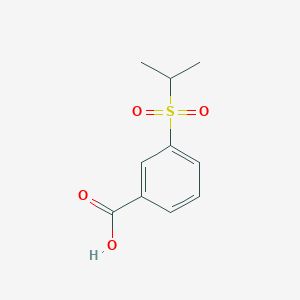


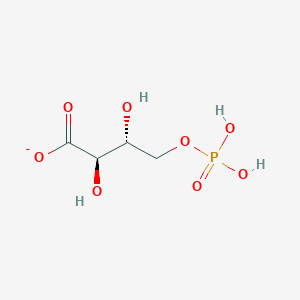


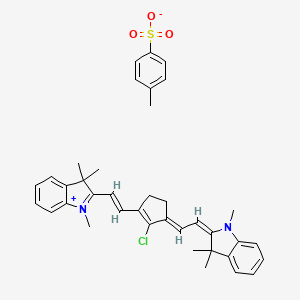
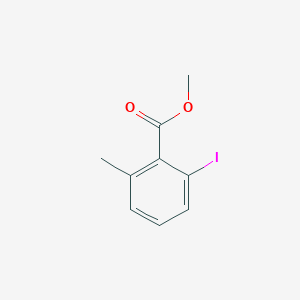
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
